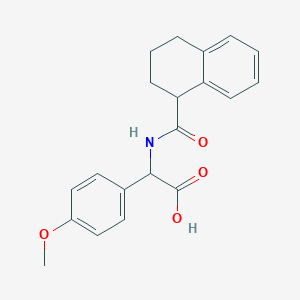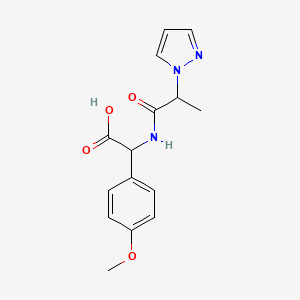![molecular formula C15H11F3N2O3S B6662996 1-[[2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6662996.png)
1-[[2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl]amino]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl]amino]cyclopropane-1-carboxylic acid is a complex organic compound featuring a trifluoromethyl group, a thiazole ring, and a cyclopropane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl]amino]cyclopropane-1-carboxylic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Cyclopropane Carboxylic Acid Formation: The cyclopropane ring is formed via a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Coupling Reactions: The final step involves coupling the thiazole derivative with the cyclopropane carboxylic acid using a peptide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. Automation and process optimization are key to scaling up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-[[2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl]amino]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-[[2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl]amino]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[[2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl]amino]cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and thiazole ring can enhance binding affinity and specificity to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
- 1-[[2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl]amino]cyclopropane-1-carboxylic acid
- 2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
- Cyclopropane-1-carboxylic acid derivatives
Comparison: this compound is unique due to the combination of its trifluoromethyl group, thiazole ring, and cyclopropane carboxylic acid moiety. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For example, the trifluoromethyl group can enhance metabolic stability and bioavailability, while the thiazole ring can improve binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[[2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl]amino]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3S/c16-15(17,18)9-3-1-2-8(6-9)12-19-10(7-24-12)11(21)20-14(4-5-14)13(22)23/h1-3,6-7H,4-5H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVKGRPXYPRNMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)C2=CSC(=N2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-(pentanoylamino)acetic acid](/img/structure/B6662922.png)
![4-Fluoro-3-[3-(oxan-4-yl)propanoylamino]benzoic acid](/img/structure/B6662926.png)
![4-Fluoro-3-[[4-(oxan-4-yloxy)benzoyl]amino]benzoic acid](/img/structure/B6662935.png)
![3-[4-(1H-indol-3-yl)butanoylamino]-3-(4-methylsulfanylphenyl)propanoic acid](/img/structure/B6662936.png)

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]amino]-2-(4-methoxyphenyl)acetic acid](/img/structure/B6662944.png)
![2-[[1-(2,2-Dimethylpropanoyl)piperidine-3-carbonyl]amino]-2-(4-methoxyphenyl)acetic acid](/img/structure/B6662945.png)
![2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid](/img/structure/B6662952.png)
![2-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]-2-(4-methoxyphenyl)acetic acid](/img/structure/B6662959.png)
![2-(4-Methoxyphenyl)-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]acetic acid](/img/structure/B6662975.png)

![2-[[4-(Ethylsulfanylmethyl)benzoyl]amino]-2-(4-methoxyphenyl)acetic acid](/img/structure/B6662992.png)
![2-(4-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]acetic acid](/img/structure/B6662995.png)
![1-[[2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6663003.png)
